molecular formula C7H6N2OS B1351038 2,1,3-Benzothiadiazol-5-ylmethanol CAS No. 89795-51-7

2,1,3-Benzothiadiazol-5-ylmethanol

Cat. No. B1351038
Key on ui cas rn: 89795-51-7
M. Wt: 166.2 g/mol
InChI Key: XJUBKVSCNJIWMB-UHFFFAOYSA-N
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Patent
US06593335B1

Procedure details

5-Bromomethylbenzo-2,1,3-thiadiazole (4.8 g) and calcium carbonate (10 g) were heated at reflux in 1:1 dioxane/water (120 mL) for 3 hours. The solvents were evaporated and the residue was partitioned between 2N hydrochloric acid and methylene 6 3 chloride. The organic layers were dried (magnesium sulfate), evaporated and chromatographed on silica gel eluting with 1:1 ethyl acetate/hexane to provide 2.66 g of the title compound.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:11]=[CH:10][C:6]2=[N:7][S:8][N:9]=[C:5]2[CH:4]=1.C(=O)([O-])[O-:13].[Ca+2]>O1CCOCC1.O>[OH:13][CH2:2][C:3]1[CH:11]=[CH:10][C:6]2=[N:7][S:8][N:9]=[C:5]2[CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrCC1=CC=2C(=NSN2)C=C1
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 2N hydrochloric acid and methylene 6 3 chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 1:1 ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=2C(=NSN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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